molecular formula C11H17FO2 B6343620 Butyl 1-fluorocyclohex-3-encarboxylate, 98% CAS No. 887268-27-1

Butyl 1-fluorocyclohex-3-encarboxylate, 98%

Cat. No. B6343620
CAS RN: 887268-27-1
M. Wt: 200.25 g/mol
InChI Key: ILGWWQOHRCOPJP-UHFFFAOYSA-N
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Description

Butyl 1-fluorocyclohex-3-encarboxylate, also known as 1-Fluorocyclohex-3-encarboxylic acid butyl ester, is a fluorinated carboxylic acid ester with the chemical formula C9H15FO2. It is a colorless liquid with a melting point of -44 °C and a boiling point of 104 °C. 1-Fluorocyclohex-3-encarboxylate has a wide range of applications in the fields of chemistry and biology, and is used in the synthesis of various compounds and materials.

Scientific Research Applications

Chemical Synthesis and Reactivity

Research in the field of chemical synthesis often explores the reactivity and potential applications of fluorinated compounds due to their unique chemical properties. For instance, studies on the dehydrohalogenations of bromo-fluorocyclohexanes reveal insights into the elimination reactions and potential pathways for synthesizing fluorinated cyclic compounds, which could be relevant to understanding reactions involving Butyl 1-fluorocyclohex-3-encarboxylate (Hudlický, 1986).

Enzymatic Processing of Fluorinated Compounds

The enzymatic processing of fluorinated cyclohexene derivatives, similar in structure to Butyl 1-fluorocyclohex-3-encarboxylate, shows that the introduction of fluorine atoms can significantly affect the kinetic properties and reactivity of compounds. This highlights the potential of fluorinated compounds in designing substrates with enhanced reactivity or specificity for enzymatic reactions (Bridge et al., 1995).

Fluorinating Agents and Reaction Mechanisms

The development and characterization of novel fluorinating agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, offer insights into the mechanisms of fluorination reactions and the stability of fluorinated compounds. This research area is crucial for understanding how Butyl 1-fluorocyclohex-3-encarboxylate and similar compounds could be synthesized or modified in the laboratory, showcasing the importance of fluorine in organic synthesis (Umemoto et al., 2010).

Ionic Liquids and Green Chemistry

The exploration of ionic liquids for use in green chemistry, including as solvents for reactions or polymerizations, provides a foundation for understanding how Butyl 1-fluorocyclohex-3-encarboxylate might be utilized in environmentally friendly chemical processes. Research on the hydrolysis of imidazolium-based ionic liquids underscores the importance of assessing the environmental impact and stability of chemical reagents, including fluorinated compounds (Swatloski et al., 2003).

properties

IUPAC Name

butyl 1-fluorocyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FO2/c1-2-3-9-14-10(13)11(12)7-5-4-6-8-11/h4-5H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGWWQOHRCOPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1(CCC=CC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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